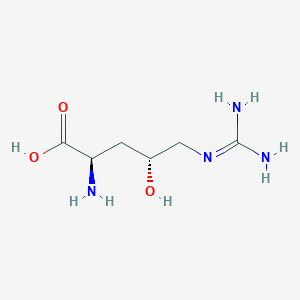
2-Amino-4-ethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-ethylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring with an aldehyde functional group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reduction of 2-Nitro-4-ethylbenzaldehyde, followed by the introduction of the amino group. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of recyclable chiral auxiliaries and catalytic methods with lighter reagents that produce less waste and lower toxicity are favored to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 2-Amino-4-ethylbenzoic acid.
Reduction: 2-Amino-4-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 2-Amino-4-ethylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-4-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate enzyme activity and influence cellular processes. The compound’s effects are mediated through pathways involving protein modification and signal transduction .
Comparison with Similar Compounds
4-Ethylbenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
2-Amino-4-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness: 2-Amino-4-ethylbenzaldehyde is unique due to the presence of both an amino group and an ethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-4-ethylbenzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2,10H2,1H3 |
InChI Key |
ZRMKHYZSASCYDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)




![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
